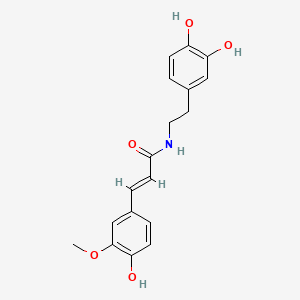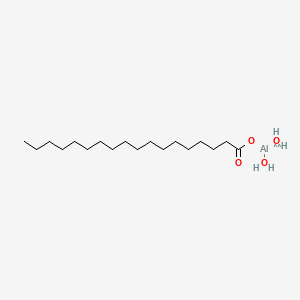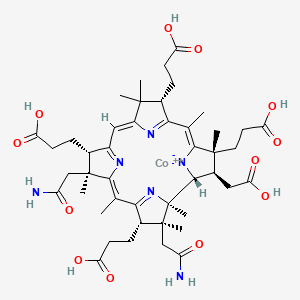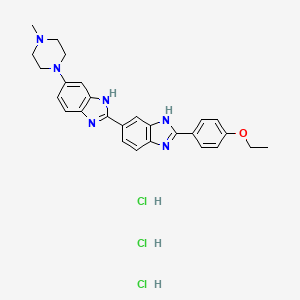
3-(4-(Ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propansäure
Übersicht
Beschreibung
3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid is an organic compound that belongs to the class of carboxylic acids This compound features a pyrrole ring substituted with an ethoxycarbonyl group and a methyl group, along with a propanoic acid side chain
Wissenschaftliche Forschungsanwendungen
3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid has several scientific research applications:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
Target of Action
It’s known that many indole derivatives, which share a similar structure with this compound, have a broad spectrum of biological activities . They can bind with high affinity to multiple receptors, which can be helpful in developing new useful derivatives .
Mode of Action
Based on the structural similarity to indole derivatives, it can be inferred that the compound might interact with its targets through non-covalent interactions such as hydrogen bonding, π-π stacking, and van der waals forces . These interactions can lead to changes in the conformation and activity of the target molecules, thereby modulating their function.
Biochemische Analyse
Biochemical Properties
3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with enzymes involved in the metabolism of propanoic acid derivatives . These interactions often involve the binding of the compound to the active sites of enzymes, leading to either inhibition or activation of enzymatic activity. The nature of these interactions can vary, but they typically involve hydrogen bonding, hydrophobic interactions, and van der Waals forces.
Cellular Effects
The effects of 3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid on various cell types and cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the expression of genes involved in lipid metabolism and oxidative stress responses . Additionally, it can alter cellular metabolism by influencing the activity of key metabolic enzymes, leading to changes in the levels of metabolites and energy production.
Molecular Mechanism
At the molecular level, 3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid exerts its effects through several mechanisms. It can bind to specific biomolecules, such as enzymes and receptors, leading to changes in their activity. For instance, it may inhibit or activate enzymes by binding to their active sites or allosteric sites . Additionally, it can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcription of target genes.
Temporal Effects in Laboratory Settings
The temporal effects of 3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid in laboratory settings are crucial for understanding its stability and long-term effects. Over time, the compound may undergo degradation, leading to changes in its activity and potency . Studies have shown that its effects on cellular function can vary depending on the duration of exposure, with prolonged exposure potentially leading to more pronounced changes in cell signaling and metabolism.
Dosage Effects in Animal Models
The effects of 3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid vary with different dosages in animal models. At low doses, it may exhibit beneficial effects, such as enhancing metabolic activity or reducing oxidative stress . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal metabolic processes. Threshold effects have been observed, where the compound’s effects become more pronounced beyond a certain dosage level.
Metabolic Pathways
3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid is involved in several metabolic pathways. It interacts with enzymes and cofactors that play a role in the metabolism of propanoic acid derivatives . These interactions can affect metabolic flux and the levels of various metabolites. For example, it may influence the synthesis and degradation of fatty acids, amino acids, and other key metabolic intermediates.
Transport and Distribution
The transport and distribution of 3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid within cells and tissues are mediated by specific transporters and binding proteins . These interactions can affect the compound’s localization and accumulation in different cellular compartments. For instance, it may be transported into cells via specific membrane transporters and subsequently distributed to various organelles, such as the mitochondria and endoplasmic reticulum.
Subcellular Localization
The subcellular localization of 3-(4-(Ethoxycarbonyl)-5-Methyl-1H-Pyrrol-3-yl)Propanoic Acid is critical for its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Alternatively, it may be targeted to the nucleus, where it can affect gene expression and other nuclear processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid can be achieved through several synthetic routes. One common method involves the reaction of ethyl acetoacetate with methylamine to form an intermediate, which is then cyclized to form the pyrrole ring. The resulting compound is then subjected to esterification and subsequent hydrolysis to yield the final product.
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through column chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The ethoxycarbonyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or alcohols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of alcohols.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 3-(4-(methoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid
- 3-(4-(ethoxycarbonyl)-5-ethyl-1H-pyrrol-3-yl)propanoic acid
Uniqueness
3-(4-(ethoxycarbonyl)-5-methyl-1H-pyrrol-3-yl)propanoic acid is unique due to its specific substitution pattern on the pyrrole ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Eigenschaften
IUPAC Name |
3-(4-ethoxycarbonyl-5-methyl-1H-pyrrol-3-yl)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO4/c1-3-16-11(15)10-7(2)12-6-8(10)4-5-9(13)14/h6,12H,3-5H2,1-2H3,(H,13,14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKKNFEZKVKMSGW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC=C1CCC(=O)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40191966 | |
| Record name | 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
225.24 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
38664-16-3 | |
| Record name | 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0038664163 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2-Methyl-3-carbethoxy-4-(3-propionic acid)pyrrole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40191966 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![(5-Chloro-2-{[(3-Nitrobenzyl)amino]carbonyl}phenoxy)acetic Acid](/img/structure/B1257674.png)





![[2-(Methylthio)phenyl]-[1-[oxo(4-thiadiazolyl)methyl]-3-piperidinyl]methanone](/img/structure/B1257685.png)



![4-[(2S)-3-(tert-butylamino)-2-hydroxypropoxy]-1H-indole-2-carbonitrile](/img/structure/B1257693.png)

